

# Application Notes and Protocols for GSK805 Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of **GSK805**, a potent and orally active RORyt (Retinoic acid receptor-related orphan receptor gamma t) inhibitor, in mouse models. The provided protocols are intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of **GSK805** in various disease models.

### **Mechanism of Action**

GSK805 is a small molecule inhibitor that specifically targets RORyt, a key transcription factor essential for the differentiation and function of T helper 17 (Th17) cells.[1][2][3] Th17 cells are a subset of T helper cells that produce pro-inflammatory cytokines, most notably Interleukin-17 (IL-17).[1] By inhibiting RORyt, GSK805 effectively suppresses the transcriptional activity required for Th17 cell development and subsequent IL-17 production.[1][2] This mechanism of action makes GSK805 a promising therapeutic candidate for Th17-mediated autoimmune and inflammatory diseases.[1][3]

## **Signaling Pathway**

The signaling pathway modulated by **GSK805** centers on the inhibition of RORyt, which disrupts the downstream signaling cascade leading to Th17 cell differentiation and function. In the nucleus of a potential Th17 cell, RORyt acts as a master regulator, binding to specific DNA regions to initiate the transcription of genes crucial for the Th17 phenotype, including the gene



for IL-17A. **GSK805** interferes with this process, leading to a reduction in Th17 cell populations and their inflammatory cytokine production.



Click to download full resolution via product page

Caption: **GSK805** inhibits RORyt, blocking Th17 differentiation and IL-17 production.

## **Quantitative Data Summary**

The following table summarizes the dosages and administration details of **GSK805** used in various mouse models as reported in preclinical studies.



| Mouse<br>Model                                     | Dosage               | Administ ration Route | Vehicle             | Frequen<br>cy    | Study<br>Duration                | Key<br>Findings                            | Referen<br>ce |
|----------------------------------------------------|----------------------|-----------------------|---------------------|------------------|----------------------------------|--------------------------------------------|---------------|
| Experime ntal Autoimm une Encephal omyelitis (EAE) | 10 mg/kg             | Oral<br>gavage        | Not<br>specified    | Daily            | Not<br>specified                 | Ameliorat<br>ed<br>disease<br>severity.    | [2]           |
| Experime ntal Autoimm une Encephal omyelitis (EAE) | 30 mg/kg             | Oral<br>gavage        | Not<br>specified    | Not<br>specified | 14 days                          | Inhibited Th17 cell response s in the CNS. | [2]           |
| Citrobact<br>er<br>rodentiu<br>m<br>Infection      | 10 mg/kg             | Oral<br>gavage        | DMSO in<br>corn oil | Daily            | Duration<br>of<br>experime<br>nt | Reduced<br>Th17<br>response<br>s.          | [4]           |
| Il10-/-<br>Colitis                                 | 10 mg/kg             | Oral<br>gavage        | DMSO in<br>corn oil | Daily            | 2 weeks                          | Reduced colonic inflamma tion.             | [4]           |
| CBir1 T<br>cell<br>transfer<br>Colitis             | 10 mg/kg             | Oral<br>gavage        | DMSO in<br>corn oil | Daily            | 2 weeks                          | Reduced frequenc y of colonic Th17 cells.  | [4]           |
| Necrotizi<br>ng                                    | 10 μg/g<br>(equivale | Oral<br>gavage        | 1%<br>DMSO in       | Daily            | 4 days                           | Alleviate<br>d                             |               |



| Enterocol itis (NEC)                            | nt to 10<br>mg/kg) |                                  | CMC-Na           |                  |                  | intestinal<br>inflamma<br>tion.                     |     |
|-------------------------------------------------|--------------------|----------------------------------|------------------|------------------|------------------|-----------------------------------------------------|-----|
| Diet-<br>Induced<br>Obesity                     | 5 mg/kg            | Not<br>specified                 | Not<br>specified | Not<br>specified | Not<br>specified | Suppress<br>ed DIO<br>and<br>metabolic<br>disorders |     |
| Cholestat ic Liver Disease (Bile Duct Ligation) | Not<br>specified   | Daily oral<br>administr<br>ation | Not<br>specified | Daily            | Not<br>specified | Modulate<br>d liver<br>inflamma<br>tion.            | [5] |

## **Experimental Protocols**

# Protocol 1: Preparation of GSK805 for Oral Gavage (Corn Oil Vehicle)

This protocol is adapted from studies using a corn oil-based vehicle.[4]

#### Materials:

- GSK805 powder
- Dimethyl sulfoxide (DMSO)
- Corn oil (sterile)
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)



#### Procedure:

- Calculate the required amount of GSK805: Based on the desired dosage (e.g., 10 mg/kg)
  and the number and weight of the mice, calculate the total amount of GSK805 needed.
- Prepare the vehicle: A common vehicle preparation involves 10% DMSO in corn oil.[6] For example, to prepare 1 mL of vehicle, mix 100 μL of DMSO with 900 μL of corn oil.
- Dissolve GSK805:
  - Weigh the calculated amount of GSK805 and place it in a sterile microcentrifuge tube.
  - Add a small volume of DMSO to dissolve the GSK805 completely. Vortex or sonicate briefly if necessary to aid dissolution.
  - Add the remaining volume of corn oil to reach the final desired concentration and vehicle composition.
  - Vortex the solution thoroughly to ensure a uniform suspension.
- Storage: The prepared GSK805 solution should be stored protected from light, and fresh
  preparations are recommended for each experiment.

# Protocol 2: Preparation of GSK805 for Oral Gavage (CMC-Na Vehicle)

This protocol is based on studies using an aqueous-based vehicle.

#### Materials:

- GSK805 powder
- Dimethyl sulfoxide (DMSO)
- Carboxymethylcellulose sodium (CMC-Na)
- Sterile water



- Sterile microcentrifuge tubes
- Vortex mixer

#### Procedure:

- Prepare the CMC-Na solution: Prepare a 0.5% (w/v) solution of CMC-Na in sterile water.
   This may require heating and stirring to fully dissolve.
- Dissolve GSK805 in DMSO: Weigh the required amount of GSK805 and dissolve it in a minimal amount of DMSO to create a concentrated stock solution.
- Prepare the final formulation: Add the GSK805/DMSO stock solution to the 0.5% CMC-Na solution to achieve the final desired concentration of GSK805 and a final DMSO concentration of 1%. For example, to prepare 1 mL of dosing solution, add 10 μL of the GSK805/DMSO stock to 990 μL of the 0.5% CMC-Na solution.
- Vortex: Vortex the final solution thoroughly before administration to ensure a homogenous suspension.

### **Protocol 3: Oral Gavage Administration in Mice**

This protocol provides a general guideline for oral gavage in mice. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

#### Materials:

- Prepared GSK805 solution
- Appropriately sized oral gavage needle (typically 20-22 gauge for adult mice)
- 1 mL syringe
- Animal scale

#### Procedure:



#### Animal Handling and Restraint:

- Weigh the mouse to determine the precise volume of the GSK805 solution to be administered. The dosing volume should typically not exceed 10 mL/kg.[7]
- Gently restrain the mouse by scruffing the neck and back to immobilize the head and body. Ensure the animal can breathe comfortably.

#### Gavage Needle Insertion:

- Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing injury.
- With the mouse held in a vertical position, gently insert the gavage needle into the mouth,
   passing it over the tongue towards the esophagus.
- Allow the mouse to swallow the needle; do not force it. If resistance is met, withdraw the needle and try again.

#### Administration:

 Once the needle is correctly positioned in the esophagus, slowly depress the syringe plunger to administer the GSK805 solution.

#### Post-Administration:

- Gently withdraw the gavage needle.
- Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing.

## **Experimental Workflow**

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of **GSK805** in a mouse model of disease.





Click to download full resolution via product page

Caption: A standard workflow for in vivo testing of **GSK805** in mice.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Small molecule RORyt antagonists inhibit T helper 17 cell transcriptional network by divergent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small molecule inhibitors of RORyt for Th17 regulation in inflammatory and autoimmune diseases PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transient inhibition of ROR-yt therapeutically limits intestinal inflammation by reducing TH17 cells and preserving ILC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GSK805 inhibits alpha-smooth muscle expression and modulates liver inflammation without impairing the well-being of mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- To cite this document: BenchChem. [Application Notes and Protocols for GSK805
   Administration in Mice]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15606167#gsk805-dosage-and-administration-in-mice]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com